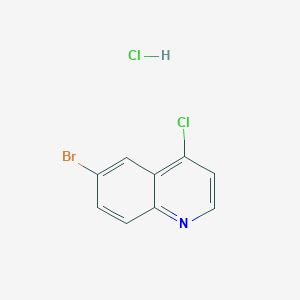

6-Bromo-4-chloroquinoline hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-4-chloroquinoline hydrochloride is a useful research compound. Its molecular formula is C9H6BrCl2N and its molecular weight is 278.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

6-Bromo-4-chloroquinoline hydrochloride serves as a scaffold for developing new pharmaceuticals. Its derivatives have shown potential against various pathogens and cancer cell lines. Notably, it is a precursor for compounds that inhibit specific enzymes involved in cancer progression.

Key Findings:

- Derivatives exhibit activity against g-secretase , which is crucial in Alzheimer's disease research .

- Investigated as a potential treatment for infectious diseases due to its bioactive properties.

Biological Research

In biological contexts, the compound is used to study the interactions of quinoline derivatives with biological targets. It has been instrumental in synthesizing bioactive molecules that may have therapeutic applications.

Case Study:

A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, highlighting its potential as an anticancer agent .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its ability to undergo various chemical transformations. Its role in developing specialty chemicals makes it valuable across multiple industries.

Data Tables

化学反应分析

Substitution Reactions

The chlorine and bromine atoms undergo nucleophilic aromatic substitution (NAS) under controlled conditions.

Chlorine Substitution

The 4-chloro group is more reactive toward nucleophiles due to electron-withdrawing effects of the quinoline ring.

Bromine Substitution

The 6-bromo group participates in metal-catalyzed cross-couplings:

Hydrochlorination and Cyclization

The hydrochloride form is often a synthetic intermediate. Key steps include:

-

Cyclization : 3-(4-Bromoaniline)ethyl acrylate in diphenyl ether at 200–250°C yields 6-bromoquinolin-4(1H)-one (77–81% yield) .

-

Chlorination : Treatment with POCl₃ converts the 4-hydroxyl group to 4-chloro (92.6% yield) .

Reduction and Oxidation

-

Reduction : Hydrazine derivatives (e.g., 6-bromo-4-hydrazinoquinoline) form via hydrazine substitution, enabling further functionalization.

-

Oxidation : Limited direct oxidation data, but derivatives like azo compounds are accessible via hydrazine intermediates.

Comparative Reaction Efficiency

| Reaction Type | Typical Yield Range | Key Factors Influencing Yield |

|---|---|---|

| Chlorine substitution (O-/N-nucleophiles) | 36–93% | Temperature, solvent polarity, nucleophile strength |

| Bromine substitution (cross-coupling) | 35–65% | Catalyst efficiency, boronic acid reactivity |

| Hydrochlorination (POCl₃) | 89–93% | Reaction time, stoichiometry of POCl₃ |

Mechanistic Insights

属性

CAS 编号 |

1086062-75-0 |

|---|---|

分子式 |

C9H6BrCl2N |

分子量 |

278.96 g/mol |

IUPAC 名称 |

6-bromo-4-chloroquinoline;hydrochloride |

InChI |

InChI=1S/C9H5BrClN.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-5H;1H |

InChI 键 |

RWGAHDHOGFMENT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=NC=CC(=C2C=C1Br)Cl.Cl |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。